Ethylenediaminetetraacetic acid disodium dihydrate (Na2EDTA·2H2O) is a hexadentate aminocarboxylic acid chelating agent widely procured for its ability to sequester divalent and trivalent metal ions (e.g., Ca2+, Mg2+, Zn2+, Fe3+) [1]. Unlike its free acid or tetrasodium counterparts, the disodium dihydrate form balances high aqueous solubility with a mildly acidic pH profile, yielding a pH of 4.0–5.0 in a 1% solution [2]. This specific chemical profile makes it the industry standard for molecular biology buffers, complexometric titrations, and pH-sensitive pharmaceutical or cosmetic formulations [REFS-1, REFS-2]. Its stable dihydrate crystalline structure (MW 372.24 g/mol) ensures precise molarity calculations critical for reproducible analytical and diagnostic workflows [1].
Substituting Na2EDTA·2H2O with other EDTA forms introduces severe process and formulation risks. Using EDTA free acid requires the addition of substantial alkaline titrants (approximately 3.1 molar equivalents of NaOH) to achieve aqueous solubility, complicating buffer preparation and altering ionic strength [1]. Conversely, substituting with tetrasodium EDTA introduces extreme alkalinity (pH >10.5), which can degrade pH-sensitive active pharmaceutical ingredients (APIs), denature proteins in biological assays, and require excessive acid neutralization [REFS-1, REFS-2]. Furthermore, substituting with calcium disodium EDTA eliminates the compound's ability to sequester calcium, rendering it useless for metalloprotease inhibition or water softening applications [3].
Disodium EDTA dihydrate offers superior handling characteristics for neutral-to-acidic formulations compared to its free acid and tetrasodium counterparts. A 1% aqueous solution of Na2EDTA·2H2O yields a pH of 4.0–5.0, which is highly compatible with biological and personal care formulations [1]. In contrast, tetrasodium EDTA yields a highly alkaline pH of 10.5–11.5, requiring significant acid adjustment [1]. Meanwhile, EDTA free acid is practically insoluble in water without the addition of approximately 3.1 molar equivalents of NaOH to reach pH 8.0 [2].
| Evidence Dimension | pH of 1% aqueous solution and solubility baseline |
| Target Compound Data | Highly soluble; pH 4.0–5.0 |
| Comparator Or Baseline | Tetrasodium EDTA (pH 10.5–11.5); EDTA free acid (insoluble without 3.1 eq NaOH) |
| Quantified Difference | ~6-7 pH unit difference vs. tetrasodium; elimination of NaOH requirement vs. free acid |
| Conditions | 1% aqueous solution at standard room temperature |
Prevents protein denaturation in biological assays and eliminates the need for extreme pH adjustments that alter ionic strength in sensitive formulations.
For analytical applications such as water hardness determination (Ca2+/Mg2+ quantification), precise molarity is critical. Disodium EDTA dihydrate (MW 372.24 g/mol) maintains a stable, non-hygroscopic crystalline structure under standard laboratory conditions, losing its water of crystallization only when heated above 120°C [1]. This predictable stoichiometry allows it to be used as a primary analytical standard for preparing 0.02 N titrant solutions [2]. In contrast, tetrasodium EDTA is highly hygroscopic and variable in its hydration state, making precise gravimetric preparation of standard solutions unreliable without constant restandardization [REFS-1, REFS-2].
| Evidence Dimension | Gravimetric stability and hydration predictability |
| Target Compound Data | Stable dihydrate (MW 372.24); retains hydration up to 120°C |
| Comparator Or Baseline | Tetrasodium EDTA (highly hygroscopic, variable hydration state) |
| Quantified Difference | Predictable 1:1 molar chelation without moisture-induced mass variance |
| Conditions | Standard laboratory storage and direct gravimetric weighing |
Ensures reproducible and accurate standard solutions for analytical chemistry workflows, eliminating the need for frequent restandardization.
In molecular biology and industrial water treatment, the primary function of EDTA is to sequester active divalent cations like Ca2+ and Mg2+ [1]. Disodium EDTA dihydrate provides two available sodium-exchange sites and free carboxylic acid groups to actively bind these metals, effectively inhibiting calcium-dependent metalloproteases [1]. If calcium disodium EDTA (often procured mistakenly due to naming similarities) is substituted, the chelation capacity for calcium is effectively zero, as the molecule is already saturated with a calcium ion and is typically only used as a trap for heavier metals like lead [2].
| Evidence Dimension | Calcium and Magnesium binding capacity |
| Target Compound Data | High active binding capacity for Ca2+ and Mg2+ |
| Comparator Or Baseline | Calcium disodium EDTA (Zero active binding capacity for Ca2+) |
| Quantified Difference | 100% loss of calcium sequestration utility in the comparator |
| Conditions | Aqueous biological buffers and water softening applications |
Selecting the disodium salt over the calcium disodium salt is strictly required for applications targeting calcium sequestration, such as enzyme inhibition or water softening.
Due to its solubility and mildly acidic pH, Na2EDTA·2H2O is the standard choice for formulating Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) buffers [1]. It effectively chelates Mg2+ to inhibit DNases and RNases without requiring the massive alkaline adjustments that EDTA free acid would necessitate.
Its stable dihydrate stoichiometry makes it the preferred titrant for quantifying calcium and magnesium in water quality testing [2]. It allows for precise 0.02 N standard solution preparation directly from the solid powder, avoiding the hygroscopic weighing errors associated with tetrasodium salts [2].
In lotions, creams, and liquid soaps, it acts as a preservative enhancer and prevents metal-catalyzed oxidation [3]. Its 1% solution pH of 4.0–5.0 seamlessly integrates into skin-compatible formulations, whereas tetrasodium EDTA would disrupt the acid mantle and require harsh acid neutralizers [3].
Used as an excipient to sequester trace heavy metals that catalyze the degradation of active pharmaceutical ingredients [3]. The disodium form is selected over the tetrasodium form to maintain the near-neutral pH required for the stability of sensitive APIs in liquid dosages [3].
Irritant;Health Hazard